molecular formula C19H13NO4 B14389458 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole CAS No. 88145-35-1

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole

Cat. No.: B14389458
CAS No.: 88145-35-1
M. Wt: 319.3 g/mol
InChI Key: GYHXZMMEEKPSTG-UHFFFAOYSA-N
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Description

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is a benzodioxole derivative featuring a nitro (-NO₂) group at the 5-position and two phenyl (-C₆H₅) substituents at the 2-position of the 1,3-benzodioxole core. The benzodioxole scaffold (a fused benzene and dioxole ring) is notable for its electron-rich aromatic system, which can be modulated by substituents. This compound is of interest in materials science and pharmacology due to its structural rigidity and tunable electronic properties.

Properties

CAS No.

88145-35-1

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

5-nitro-2,2-diphenyl-1,3-benzodioxole

InChI

InChI=1S/C19H13NO4/c21-20(22)16-11-12-17-18(13-16)24-19(23-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

GYHXZMMEEKPSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Catechol Derivatives

The foundational step involves constructing the 1,3-benzodioxole scaffold. A widely cited method (Journal of Organic Chemistry, 1989) employs catechol and benzophenone under acidic conditions. For instance, refluxing catechol (1.0 equiv) with benzophenone (1.2 equiv) in toluene, catalyzed by p-toluenesulfonic acid (0.1 equiv), yields 2,2-diphenyl-1,3-benzodioxole in ~70% yield after 12 hours. The reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing nature of the ketone.

Microwave-Assisted Optimization

Modern adaptations leverage microwave irradiation to enhance efficiency. A 2011 study demonstrated that irradiating catechol and diphenylacetaldehyde at 150°C for 20 minutes in dimethylformamide (DMF) with a catalytic amount of sulfuric acid achieves 85% yield. This method reduces reaction time tenfold compared to conventional heating while minimizing side products.

Regioselective Nitration of the Benzodioxole Core

Direct Nitration Using Mixed Acid Systems

Introducing the nitro group at the 5-position requires careful electrophilic substitution. A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C selectively functionalizes the 2,2-diphenyl-1,3-benzodioxole precursor. The oxygen atoms at positions 1 and 3 activate the benzene ring, directing nitration to the para position (5-position) relative to the dioxole oxygen. Steric effects from the diphenyl groups further favor this regioselectivity. Typical conditions involve dissolving the benzodioxole (1.0 equiv) in dichloromethane, adding the nitrating mixture dropwise over 30 minutes, and stirring for 4 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding 5-nitro-2,2-diphenyl-1,3-benzodioxole in 65–72% purity.

Alternative Nitro Precursor Routes

An alternative pathway employs pre-nitrated catechol derivatives. Nitration of catechol with fuming nitric acid at −10°C produces 4-nitrocatechol, which is subsequently condensed with benzophenone under microwave-assisted conditions. While this route avoids post-condensation nitration, the sensitivity of nitro groups to acidic conditions necessitates stringent temperature control, often resulting in lower yields (~55%).

Analytical Validation and Process Optimization

Spectroscopic Characterization

1H NMR analysis of the final product reveals distinct aromatic signals: a singlet at δ 7.18 ppm (1H, H-5 nitro-adjacent), multiplet at δ 7.45–7.52 ppm (10H, diphenyl groups), and a doublet at δ 6.92 ppm (2H, H-4 and H-6). Mass spectrometry (EI) confirms the molecular ion peak at m/z 347.3 [M]⁺, consistent with the molecular formula C₁₉H₁₃NO₄.

Comparative Yield Analysis

Method Conditions Yield (%) Purity (%)
Acid-catalyzed condensation Toluene, 12 h, 110°C 70 95
Microwave condensation DMF, 150°C, 20 min 85 98
Direct nitration HNO₃/H₂SO₄, 0–5°C, 4 h 65 72
Nitro precursor route Microwave, 4-nitrocatechol 55 88

Challenges and Industrial Scalability

Industrial-scale production faces hurdles in waste management (e.g., sulfuric acid neutralization) and cost-effective purification. Continuous-flow nitration systems have been proposed to enhance safety and reproducibility, though these remain untested for this specific compound. Additionally, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nitration may improve reaction homogeneity and yield, as evidenced in analogous fluorination processes.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, DNA damage, and other cellular effects, leading to antimicrobial or anticancer activities . The compound may also interact with specific molecular targets and pathways, such as enzymes involved in redox reactions .

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes References
5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole -NO₂ (5-position), -C₆H₅ (2,2-position) ~331.3 (calculated) Electron-withdrawing nitro group; steric hindrance from diphenyl groups Potential use in polymers or as a pharmacophore
5-(Chloromethyl)-6-propyl-1,3-benzodioxole -CH₂Cl (5-position), -C₃H₇ (6-position) 212.7 (CAS 1938-32-5) Reactive chloromethyl group; alkyl chain enhances hydrophobicity Intermediate in organic synthesis; toxic
1-Benzo[1,3]dioxol-5-ylpropan-2-one -COCH₃ (propan-2-one) 178.2 (CAS 4676-39-5) Ketone functional group; electron-deficient aromatic system Precursor in illicit drug synthesis
5-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole -OCH₃ (5-position), allyl (6-position) ~206.2 (CAS 18607-93-7) Electron-donating methoxy; allyl group enables polymerization Polymer chemistry applications
5-Vinyl-1,3-benzodioxole -CH₂CH₂ (vinyl group) ~148.2 (inferred) Polymerizable vinyl substituent Copolymerization with styrene

Physicochemical Properties

  • Electronic Effects :
    • Nitro and ketone groups (electron-withdrawing) reduce electron density on the benzodioxole ring, affecting reactivity in electrophilic substitutions.
    • Methoxy and vinyl groups (electron-donating) enhance ring electron density, favoring reactions like copolymerization (e.g., styrene copolymers in ).
  • Smaller substituents (e.g., chloromethyl in ) increase reactivity but may compromise stability.

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